AR Transcriptional Inhibition in C4-2 Prostate Cancer Cells: IMTPPE vs. JJ-450 Comparator Analysis
IMTPPE exhibits approximately 1.5-fold greater potency than its analog JJ-450 in inhibiting AR transcriptional activity in C4-2 castration-resistant prostate cancer cells, with IC₅₀ values of 1.8 µM and 2.7 µM, respectively [1]. This direct head-to-head comparison establishes IMTPPE as the more potent AR inhibitor between these two structurally related compounds evaluated under identical assay conditions. Importantly, both compounds are documented in US10544110 as inhibitors of AR nuclear translocation, but the quantitative potency difference in cellular transcriptional inhibition distinguishes IMTPPE for applications requiring lower compound concentrations [2].
| Evidence Dimension | AR transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 µM (1,800 nM) |
| Comparator Or Baseline | JJ-450 (analog of IMTPPE): IC₅₀ = 2.7 µM |
| Quantified Difference | IMTPPE is 1.5-fold more potent than JJ-450 |
| Conditions | C4-2 castration-resistant prostate cancer cell line; luciferase reporter assay; IC₅₀ determination |
Why This Matters
For prostate cancer researchers requiring AR inhibition, this 1.5-fold potency advantage enables lower compound usage, reduced off-target exposure at equivalent effect concentrations, and improved assay signal-to-noise in cell-based screening workflows.
- [1] Supplementary Table 2. IMTPPE (AR and AR variant inhibitor): 1.8 µmol l⁻¹ (C4-2). JJ-450 (AR and AR variant inhibitor): 2.7 µmol l⁻¹ (C4-2). PMID: 27187604; 27563404. View Source
- [2] US10544110B2. Small molecule inhibitors of the nuclear translocation of androgen receptor for the treatment of castration-resistant prostate cancer. Compound 1 (IMTPPE) and analog series. View Source
